1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Description
1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of functionalized 1H-Pyrimidine-2-ones/thiones and related compounds involves complex reactions, offering insights into their potential as intermediates for further chemical transformations. These processes are crucial for developing novel compounds with potential applications in various fields, including material science and pharmaceuticals (Sarıpınar et al., 2006).
Potential Applications
Imidazole derivatives, including those with methoxyphenyl groups, have been explored for their corrosion inhibition properties, indicating their utility in protecting metals from corrosive environments. This research highlights the multifunctionality of such compounds beyond pharmaceutical uses, extending their relevance to industrial applications (Prashanth et al., 2021).
Compounds with imidazole and thiazole moieties are investigated for their antimicrobial properties, suggesting their potential in developing new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics and the need for novel therapeutic options (Khanage et al., 2020).
Imidazole-based compounds have also been synthesized and evaluated for their photophysical properties, which could be useful in developing materials for optical and electronic applications. This includes the exploration of their fluorescence properties, which can be applied in sensors, imaging agents, and light-emitting devices (Alreja et al., 2016).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-15-8-6-13(7-9-15)20-17-11-27(22,23)12-18(17)21(19(20)26)14-4-3-5-16(10-14)25-2/h3-10,17-18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAQSYQVHJWGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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